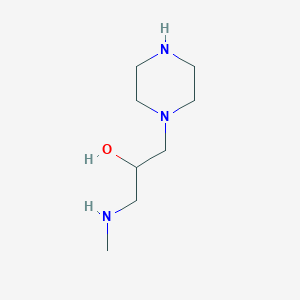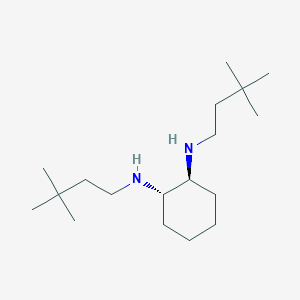
1-(Methylamino)-3-piperazin-1-ylpropan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylamino)-3-piperazin-1-ylpropan-2-OL, also known as MAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. This compound belongs to the class of phenethylamines and is structurally similar to the neurotransmitter dopamine. MAP has been found to have a wide range of biochemical and physiological effects, making it an attractive compound for research purposes. In
作用机制
The mechanism of action of 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL is complex and not fully understood. However, it is known that 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL acts as a dopamine reuptake inhibitor, meaning that it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, resulting in enhanced dopamine signaling. Additionally, 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL has been found to have some affinity for other neurotransmitter systems, including norepinephrine and serotonin.
Biochemical and Physiological Effects
1-(Methylamino)-3-piperazin-1-ylpropan-2-OL has a wide range of biochemical and physiological effects, many of which are related to its activity as a dopamine reuptake inhibitor. Some of the effects of 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL include increased locomotor activity, enhanced reward and reinforcement, and increased heart rate and blood pressure. 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL has also been found to have some analgesic effects, although the exact mechanisms underlying this effect are not fully understood.
实验室实验的优点和局限性
One of the primary advantages of using 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL in lab experiments is its ability to selectively target the dopamine system. This makes it a useful tool for investigating the role of dopamine in various physiological processes. Additionally, 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL is relatively easy to synthesize and purify, making it readily available for use in research. However, there are also some limitations to using 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL in lab experiments. For example, its effects on other neurotransmitter systems can complicate the interpretation of results. Additionally, the potential for abuse and addiction associated with 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL means that it must be handled with care and used only in a controlled setting.
未来方向
There are many potential future directions for research on 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL. One area of interest is the development of new drugs that target the dopamine system. 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL has been used as a starting point for the development of novel dopamine reuptake inhibitors with improved pharmacological properties. Additionally, there is ongoing research into the role of dopamine in various neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL may be a useful tool for investigating these disorders and developing new treatments. Finally, there is interest in exploring the potential of 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL as a therapeutic agent for conditions such as chronic pain and depression. Further research is needed to fully understand the potential benefits and limitations of 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL in these applications.
Conclusion
In conclusion, 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL is a chemical compound with significant potential for scientific research and medicinal applications. Its ability to selectively target the dopamine system makes it a useful tool for investigating the role of dopamine in various physiological processes. While there are some limitations to its use, ongoing research into the synthesis, mechanism of action, and potential applications of 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL is likely to yield important insights and new therapies in the future.
合成方法
The synthesis of 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL involves the reaction between 3-(methylamino)-1-(p-tolyl)propan-1-one and piperazine in the presence of sodium borohydride. This reaction results in the formation of 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL, which can be purified using various techniques such as column chromatography or recrystallization. The synthesis of 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL is relatively straightforward and can be performed using commercially available reagents.
科学研究应用
1-(Methylamino)-3-piperazin-1-ylpropan-2-OL has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. One of the primary uses of 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL is as a tool for studying the dopamine system in the brain. 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL has been found to have a high affinity for the dopamine transporter, making it a useful compound for investigating the role of dopamine in various physiological processes. 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL has also been used in studies of drug abuse and addiction, as it can mimic the effects of drugs like cocaine and amphetamines.
属性
CAS 编号 |
186343-41-9 |
|---|---|
产品名称 |
1-(Methylamino)-3-piperazin-1-ylpropan-2-OL |
分子式 |
C8H19N3O |
分子量 |
173.26 g/mol |
IUPAC 名称 |
1-(methylamino)-3-piperazin-1-ylpropan-2-ol |
InChI |
InChI=1S/C8H19N3O/c1-9-6-8(12)7-11-4-2-10-3-5-11/h8-10,12H,2-7H2,1H3 |
InChI 键 |
DQLDLZPHRGFZJJ-UHFFFAOYSA-N |
SMILES |
CNCC(CN1CCNCC1)O |
规范 SMILES |
CNCC(CN1CCNCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol](/img/structure/B66927.png)

![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)





